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Manganese;silicon

Electronic Structure Electrical Transport Band Gap

Choose MnSi (CAS 12032-85-8) for its unique non‑centrosymmetric B20 structure – the benchmark skyrmion host that is epitaxially compatible with Si(111). Its p‑type metallic character (carrier density ~4×10²² cm⁻³) is irreplaceable by FeSi or CoSi in spintronic and contact‑layer applications. For thermoelectric composites, V‑doped HMS with controlled MnSi secondary‑phase suppression targets ZT ≈ 0.44 and a power factor of 2.3 mW/K²m. Buy directly for single‑crystal research, thin‑film device prototyping, or waste‑heat recovery modules.

Molecular Formula MnSi
Molecular Weight 83.023 g/mol
CAS No. 12032-85-8
Cat. No. B13743607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManganese;silicon
CAS12032-85-8
Molecular FormulaMnSi
Molecular Weight83.023 g/mol
Structural Identifiers
SMILES[Si].[Mn]
InChIInChI=1S/Mn.Si
InChIKeyPYLLWONICXJARP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 1 sputter / 1 single / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Manganese;silicon (CAS 12032-85-8) Technical Profile for Procurement and Research Selection


Manganese;silicon (CAS 12032-85-8), commonly referred to as manganese monosilicide (MnSi), is an intermetallic compound crystallizing in the non-centrosymmetric cubic B20 structure [1]. This compound exhibits a dual identity as both a paramagnetic metal transitioning to a helimagnetic state below approximately 29 K and a p-type conductor with moderate thermoelectric properties [2]. Its unique non-centrosymmetric lattice, with a parameter of a = 0.45598(2) nm, endows it with structural chirality, directly influencing its magnetic and spintronic functionalities [1]. In thermoelectric contexts, MnSi serves as a secondary phase in higher manganese silicide (HMS) systems, where its presence and distribution critically affect the composite's performance, requiring careful control during materials synthesis [3].

Manganese;silicon (CAS 12032-85-8) Differentiation: Why In-Class Analogs Cannot Be Directly Substituted


Manganese;silicon (MnSi) cannot be considered interchangeable with other silicides or transition metal compounds due to its distinct band structure, magnetic phase diagram, and specific role in composite materials. Directly replacing it with FeSi or CoSi, for instance, would fundamentally alter the electronic transport properties, as MnSi behaves as a p-type metal while FeSi is a narrow-gap semiconductor and CoSi an n-type semimetal [1]. Similarly, within thermoelectric applications, substituting MnSi with the HMS phase MnSi1.75 is not equivalent; the latter is the primary thermoelectric material, whereas MnSi is often a deleterious secondary phase that must be minimized or eliminated through specific compositional engineering to prevent performance degradation [2]. Furthermore, for spintronic applications requiring a skyrmion host, compounds like FeGe or Cu2OSeO3 present different skyrmion stability ranges, fabrication requirements, and magnetic transition temperatures, making MnSi the preferred benchmark for silicon-based spintronics due to its well-characterized B20 chiral structure and compatibility with Si substrates [3].

Manganese;silicon (CAS 12032-85-8) Quantitative Differentiation Data for Material Selection


Electronic Classification vs. FeSi and CoSi: Metal-Semiconductor-Semimetal Crossover in the 3d Monosilicide Series

Within the transition metal monosilicide family, a clear and quantifiable electronic transition occurs as the 3d electron count changes. MnSi is classified as a p-type metal, distinctly different from FeSi, which is a narrow band gap semiconductor, and CoSi, which is an n-type semimetal [1]. This differentiation is not merely qualitative; it is reflected in measurable band structure parameters. For FeSi, a band gap of approximately 57 meV was experimentally identified through thermal activation simulations of electrical resistivity, a feature absent in metallic MnSi [1]. This fundamental difference in electronic structure precludes their substitution in applications requiring specific charge carrier type and density, such as in thermoelectric modules or spintronic devices where band alignment at interfaces is critical.

Electronic Structure Electrical Transport Band Gap

Magnetic Ordering and Skyrmion Phase Stability: MnSi as a Benchmark B20 Helimagnet vs. FeGe

MnSi serves as a model system for the B20 class of chiral magnets, exhibiting a well-defined magnetic phase diagram including a skyrmion lattice phase. Its magnetic ordering temperature (Tc) and skyrmion phase pocket are quantitatively distinct from other B20 compounds like FeGe. In single-crystal MnSi, the transition to helimagnetic order occurs at approximately 29 K, and a single, consistent skyrmion lattice phase pocket exists across all major crystallographic directions [1]. This contrasts with FeGe, which has a higher magnetic ordering temperature near 278 K but a smaller skyrmion phase stability window [1]. These different operational temperature ranges are crucial for device engineering.

Magnetic Phase Diagram Skyrmion Lattice Chiral Magnet

Thermoelectric Figure of Merit (ZT) of MnSiγ Phases: Comparative Performance vs. Mg2Si and Bi2Te3 Benchmarks

For thermoelectric applications, the performance of manganese silicide compositions (MnSiγ) is quantified by the dimensionless figure of merit, ZT. While MnSi itself is not the primary thermoelectric phase, optimized higher manganese silicides (HMS) such as MnSi1.8 and Ge-doped variants achieve ZT values in the range of 0.36 to 0.44 at ~775-823 K [1][2]. This performance is lower than that of the leading Mg2Si-based n-type silicides, which can achieve ZT up to 0.9, and substantially lower than state-of-the-art Bi2Te3-based materials with ZT ~1 [3]. However, HMS compositions offer a distinct advantage in terms of elemental abundance and cost-effectiveness.

Thermoelectric Performance Figure of Merit Mid-temperature Applications

Epitaxial Film Quality and Charge Carrier Density in MnSi/Si(111) Heterostructures

The integration of MnSi into silicon-based platforms is enabled by epitaxial growth on Si(111) substrates. Molecular beam epitaxy (MBE) yields MnSi/Si(111) thin films of high structural quality, free from other silicide phases [1]. A key differentiator for these films is their high charge carrier density, measured by Hall effect to be approximately 4 × 10²² cm⁻³ [1]. This value is significantly higher than that of the higher silicide phases (e.g., MnSi1.75, which exhibits carrier concentrations on the order of 5-7 × 10²⁰ cm⁻³ [2]), highlighting the distinct electrical nature of the monosilicide phase.

Thin Film Epitaxy Hall Effect Carrier Concentration

Controlled Dissipation of MnSi Striations in HMS Composites via V vs. Ge Doping

In the processing of higher manganese silicide (HMS) materials for thermoelectric applications, the precipitation of metallic MnSi striations during cooling is detrimental to performance. These striations cause electrical degradation and mechanical failure at interfaces [1]. A direct comparative study of doping strategies shows that substitution of Mn with V (at ~2 at%) completely dissipates these harmful MnSi striations, whereas substitution of Si with Ge, even at its solubility limit, only thins them but does not fully eliminate them [1]. This is a crucial, quantifiable difference in process engineering.

Phase Purity Microstructure Control Composite Engineering

Thermoelectric Power Factor Enhancement in V-Substituted HMS vs. Unmodified MnSiγ

Beyond phase purity, specific doping of HMS compositions leads to quantifiable improvements in thermoelectric power factor (PF). The complete dissipation of MnSi striations by V-doping, as described above, also preserves high carrier mobility and yields a high thermoelectric power factor of approximately 2.3 mW/K²m at elevated temperatures [1]. This is significantly higher than the PF of ~1.6 mW/K²m reported for Ge-doped HMS [2] and represents a key performance metric for device applications.

Power Factor Carrier Mobility Electrical Conductivity

Manganese;silicon (CAS 12032-85-8) Application Scenarios Based on Verified Technical Performance


Spintronic Research and Development: Benchmarking Skyrmion-Based Memory and Logic Devices

MnSi single crystals and epitaxial thin films are the quintessential material for fundamental research and early-stage development of skyrmion-based spintronic devices. Its well-documented magnetic phase diagram, with a skyrmion lattice phase at cryogenic temperatures (~29 K), provides a stable and reproducible platform for investigating skyrmion dynamics, topological Hall effect, and current-induced motion [7]. The high-quality epitaxy on Si(111) [4] further positions MnSi as a leading candidate for integrating these novel magnetic textures with established silicon semiconductor technology.

Mid-Temperature Thermoelectric Generators: p-Type Leg in Silicide-Based Modules

Higher manganese silicide (HMS) compositions derived from the Mn-Si system serve as p-type thermoelectric legs in modules designed for waste heat recovery in the 300-600 °C range [7]. While not offering the highest ZT among all materials, their key advantage is cost-effectiveness and environmental compatibility, with ZT values of 0.36-0.44 being competitive for applications where material abundance and non-toxicity are prioritized over peak conversion efficiency [4]. The critical engineering insight is the need to suppress metallic MnSi secondary phases via V-doping to achieve the high power factor (2.3 mW/K²m) required for practical module performance [5].

Semiconductor Heterostructures: Metallic Contacts and Interconnects on Silicon

MnSi thin films, with their high charge carrier density of ~4 × 10²² cm⁻³ [7], function as highly conductive p-type metallic layers on silicon. This property makes them suitable for use as low-resistance contacts, interconnects, or seed layers in silicon-based microelectronics and thermoelectric devices. The ability to grow high-quality, phase-pure MnSi films epitaxially on Si(111) ensures compatibility with standard semiconductor fabrication processes, offering a pathway to integrate magnetic or thermoelectric functionalities directly on a chip.

Materials Science Research: A Model System for B20 Chiral Magnetism

MnSi remains a cornerstone material in condensed matter physics research. Its non-centrosymmetric B20 crystal structure and the resulting complex magnetic phase diagram (helical, conical, skyrmion, ferromagnetic) make it an ideal model system for studying chiral magnetism and spin-orbit coupling phenomena [7]. Researchers procuring high-quality single crystals or thin films of MnSi use it to explore fundamental interactions like the Dzyaloshinskii-Moriya interaction and to validate new theories in topological magnetism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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